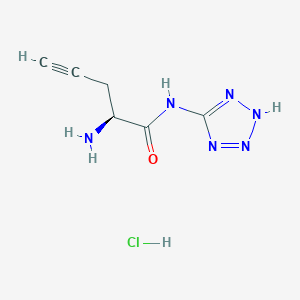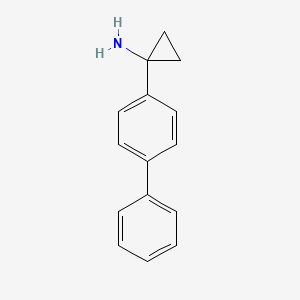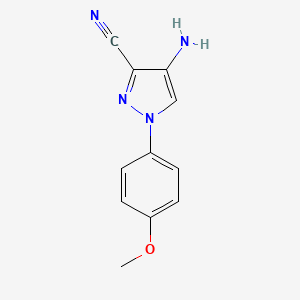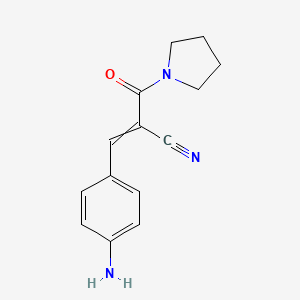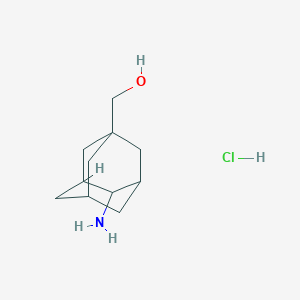
(4-Aminoadamantan-1-yl)methanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Aminoadamantan-1-yl)methanol hydrochloride is a chemical compound with the molecular formula C11H20ClNO It is a derivative of adamantane, a hydrocarbon with a unique cage-like structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Aminoadamantan-1-yl)methanol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5-hydroxy-2-adamantanone as the starting material.
Oximation: The starting material undergoes oximation using hydroxylamine hydrochloride.
Hydrogenation Reduction: The oxime is then subjected to hydrogenation reduction using Raney nickel to obtain 4-amino-1-adamantanol.
Acidification and Salt Formation: The resulting compound is acidified and converted into its hydrochloride salt form.
Recrystallization: Finally, the product is purified through recrystallization using methanol.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same steps but may include additional purification and quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Aminoadamantan-1-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a catalyst like palladium on carbon is commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
(4-Aminoadamantan-1-yl)methanol hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential use in developing antiviral and neuroprotective agents.
Materials Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials.
Biology: It is used in research to study its effects on various biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of (4-Aminoadamantan-1-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to and modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it may inhibit viral replication by targeting viral enzymes or protect neurons by modulating neurotransmitter receptors .
Comparison with Similar Compounds
Similar Compounds
(1-Aminoadamantan-2-yl)methanol hydrochloride: This compound has a similar structure but differs in the position of the amino group.
1-Aminoadamantane hydrochloride: Another related compound with a different substitution pattern on the adamantane core.
Uniqueness
(4-Aminoadamantan-1-yl)methanol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows it to interact with different molecular targets compared to other adamantane derivatives, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C11H20ClNO |
|---|---|
Molecular Weight |
217.73 g/mol |
IUPAC Name |
(4-amino-1-adamantyl)methanol;hydrochloride |
InChI |
InChI=1S/C11H19NO.ClH/c12-10-8-1-7-2-9(10)5-11(3-7,4-8)6-13;/h7-10,13H,1-6,12H2;1H |
InChI Key |
XFVLJAVHTQLNGU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3N)CO.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2S)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-hydroxypropyl] tetradecanoate](/img/structure/B15060852.png)
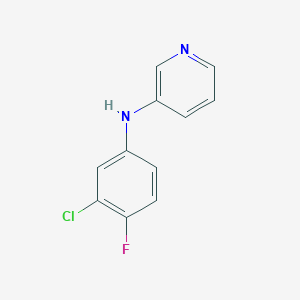
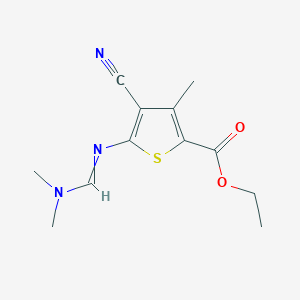
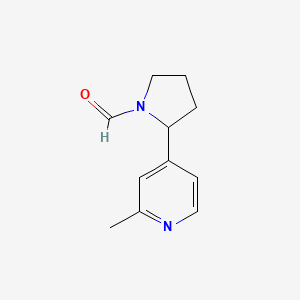
![{[(2-Chloro-5-nitrophenyl)methylidene]amino}thiourea](/img/structure/B15060868.png)
![Bis[1-amino-1-[4-(trifluoromethoxy)phenyl]ethyl] carbonate](/img/structure/B15060875.png)


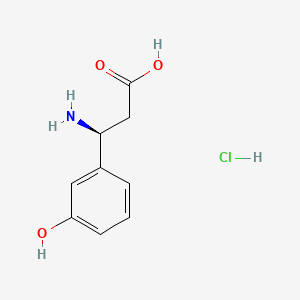
![4-Chloro-2-[diethylamino-(4-fluorophenyl)methylidene]-3-oxobutanenitrile](/img/structure/B15060916.png)
